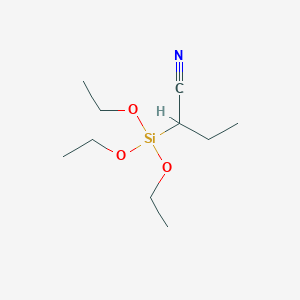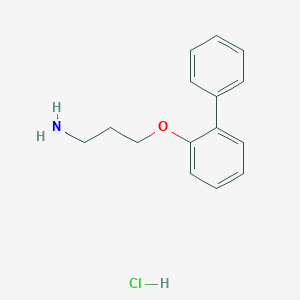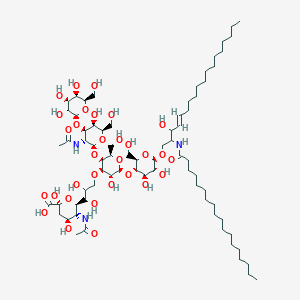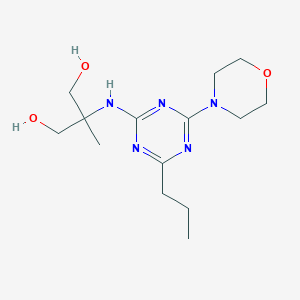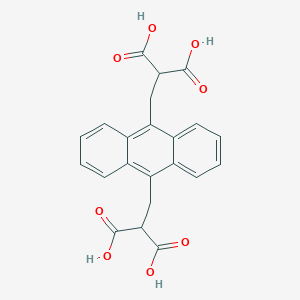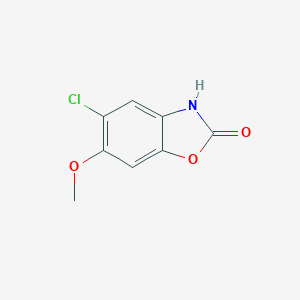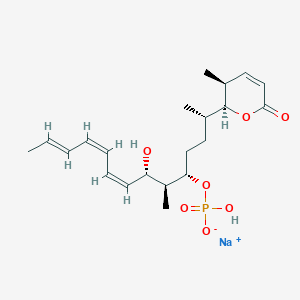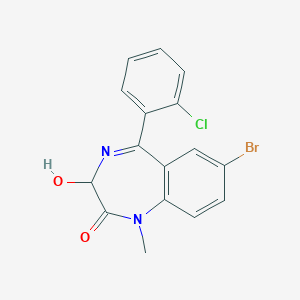
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one, also known as Ro 15-4513, is a benzodiazepine derivative that has been widely used in scientific research. It was first synthesized in the 1970s and has since been studied for its potential therapeutic applications as well as its mechanism of action and physiological effects.
Mechanism of Action
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 acts as a selective antagonist at the benzodiazepine site of the GABAA receptor. This means that it binds to the same site as benzodiazepines but does not activate the receptor. Instead, it blocks the effects of benzodiazepines and other drugs that bind to this site. This mechanism of action has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
Biochemical and Physiological Effects
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have a number of biochemical and physiological effects, including the ability to block the effects of benzodiazepines on the GABAA receptor. It has also been shown to increase the activity of the GABAA receptor in the absence of benzodiazepines, suggesting that it may have a partial agonist activity at this site. In addition, 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been shown to have anxiogenic effects in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
Advantages and Limitations for Lab Experiments
The main advantage of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 in lab experiments is its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This allows researchers to investigate the role of this site in the modulation of receptor function and to study the effects of benzodiazepine antagonists. However, one limitation of using 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 is that it has relatively low potency compared to other benzodiazepine antagonists, which may limit its usefulness in some experiments.
Future Directions
There are several future directions for research on 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513. One area of interest is the development of more potent benzodiazepine antagonists that can be used in a wider range of experiments. Another area of interest is the investigation of the potential therapeutic applications of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513, particularly in the treatment of anxiety disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 and its mechanism of action at the GABAA receptor.
Synthesis Methods
The synthesis of 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 involves several steps, starting with the reaction of o-chloroaniline with ethyl acetoacetate to form 5-(o-chlorophenyl)-2,4-pentanedione. This intermediate is then reacted with hydrazine hydrate to form 5-(o-chlorophenyl)-3-hydrazino-2,4-pentanedione, which is subsequently reacted with methylamine and bromine to form 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513.
Scientific Research Applications
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been widely used in scientific research for its ability to selectively bind to the benzodiazepine site of the GABAA receptor. This receptor is involved in the regulation of anxiety, sleep, and muscle relaxation, and is the target of many clinically used drugs, including benzodiazepines. 7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one 15-4513 has been used to study the role of the benzodiazepine site in the modulation of GABAA receptor function and to investigate the effects of benzodiazepine antagonists.
properties
CAS RN |
129166-25-2 |
|---|---|
Product Name |
7-Bromo-5-(o-chlorophenyl)-1-methyl-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one |
Molecular Formula |
C16H12BrClN2O2 |
Molecular Weight |
379.63 g/mol |
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H12BrClN2O2/c1-20-13-7-6-9(17)8-11(13)14(19-15(21)16(20)22)10-4-2-3-5-12(10)18/h2-8,15,21H,1H3 |
InChI Key |
XJBIVRQAGCFPOL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=NC(C1=O)O)C3=CC=CC=C3Cl |
synonyms |
1,3-Dihydro-7-bromo-5-(2-chlorophenyl)-3-hydroxy-1-methyl-2H-1,4-benzo diazepin-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3,4-Dichlorophenyl)-2-[2-imino-3-[(2-methylphenyl)methyl]benzimidazol-1-yl]ethanol;hydrochloride](/img/structure/B162445.png)
